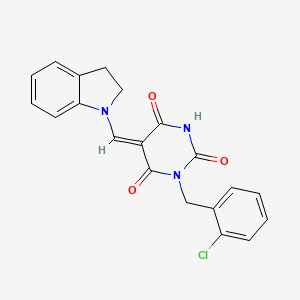
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-iodobenzamide
Übersicht
Beschreibung
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-iodobenzamide (abbreviated as DIBO) is a synthetic small molecule that has been extensively studied for its potential applications in scientific research. DIBO is a benzamide derivative that contains a benzothiazole ring and an iodine atom. This compound has been reported to exhibit a broad range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-iodobenzamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by binding to specific cellular targets, such as the proteasome or viral proteins, and inhibiting their activity.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a broad range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of the proteasome. This compound has also been reported to inhibit the replication of several viruses by interfering with viral protein synthesis. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the initiation and progression of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-iodobenzamide has several advantages and limitations for use in lab experiments. One advantage is its broad range of biological activities, which makes it a useful tool for studying various cellular processes. Another advantage is its synthetic nature, which allows for precise control over its chemical structure and properties. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-iodobenzamide. One direction is the development of new analogs of this compound with improved biological activities and reduced toxicity. Another direction is the investigation of the molecular mechanisms underlying the anti-cancer, anti-viral, and anti-inflammatory properties of this compound. Additionally, further research is needed to determine the potential clinical applications of this compound in the treatment of cancer, viral infections, and inflammatory diseases.
Conclusion:
In conclusion, this compound is a synthetic small molecule that has been extensively studied for its potential applications in scientific research. This compound exhibits a broad range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties. Its mechanism of action is not fully understood, but it is believed to bind to specific cellular targets and inhibit their activity. This compound has several advantages and limitations for use in lab experiments, and there are several potential future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-iodobenzamide has been extensively studied for its potential applications in scientific research. It has been reported to possess anti-cancer properties by inhibiting the activity of the proteasome, a cellular complex that plays a critical role in the degradation of proteins. This compound has also been shown to inhibit the replication of several viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV). Additionally, this compound has been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN2O2S/c1-16(2)7-11-13(12(20)8-16)22-15(18-11)19-14(21)9-4-3-5-10(17)6-9/h3-6H,7-8H2,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLQYBMGVVPKNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=CC=C3)I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-bromo-2-(3-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3541253.png)
![2-chloro-4-nitro-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B3541254.png)
![5-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3541265.png)
![2-[4-(2-methoxyphenoxy)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B3541280.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-cyclohexylpropanamide](/img/structure/B3541289.png)

![N-{[(2,4-difluorophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B3541303.png)
![3-[5-(2-bromo-4,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B3541308.png)
![5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3541312.png)
![N-{2-[(cyclohexylamino)methyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B3541314.png)


![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B3541338.png)

